Synthesis and characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Synthesis and characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Abstract
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide presents a comprehensive, field-proven methodology for the synthesis and detailed characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, a member of the promising diaryl-1,3,5-triazine-2,4-diamine class of compounds.[1][4] Developed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We delve into a robust, one-pot, microwave-assisted synthesis and outline a multi-technique approach for structural verification and purity assessment, ensuring the generation of high-quality material for downstream applications.
Rationale and Synthetic Strategy
The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is most efficiently achieved through a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity, reduced waste, and high atom economy. The selected strategy involves an initial acid-catalyzed condensation of cyanoguanidine with 2-methoxybenzaldehyde to form a 1,6-dihydro-1,3,5-triazine intermediate. This is followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the stable, aromatic triazine ring.[2][5]
The use of microwave irradiation is a critical process enhancement.[2] Compared to conventional heating, it provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to cleaner reactions with improved yields. This is particularly beneficial for library synthesis where throughput is a key consideration.[4][5]
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps, combined with the in-process checks, ensures a high probability of success.
Materials and Equipment
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Reagents:
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Cyanoguanidine (Dicyandiamide), ≥99%
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2-Methoxybenzaldehyde, ≥98%
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Hydrochloric acid (HCl), concentrated (37%)
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Isopropanol (or 2-Ethoxyethanol)
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (for recrystallization)
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Deionized water
-
-
Equipment:
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Microwave synthesizer (e.g., Biotage, CEM) with sealed reaction vessels
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Magnetic stirrer and stir bars
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Round-bottom flask and condenser (for recrystallization)
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Büchner funnel and vacuum flask
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Standard laboratory glassware
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TLC plates (silica gel 60 F254)
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Step-by-Step Synthesis Procedure
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Vessel Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyanoguanidine (1.0 eq), 2-methoxybenzaldehyde (1.1 eq), and isopropanol (5 mL).
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Acidification: Carefully add concentrated hydrochloric acid (1.2 eq). The addition is exothermic; ensure the mixture is stirring to dissipate heat. The initial slurry should become a clearer solution.
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Microwave-Assisted Condensation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes. This step drives the formation of the dihydrotriazine hydrochloride intermediate.
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Basification and Aromatization: After cooling the vessel to room temperature, carefully unseal it. Add a solution of potassium hydroxide (3.0 eq) in water (2 mL). Reseal the vessel and heat conventionally at 80°C (or with microwave irradiation at 100°C for 10 minutes). The base neutralizes the HCl and catalyzes the Dimroth rearrangement and subsequent oxidation to the aromatic triazine. A precipitate will begin to form.
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Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake sequentially with cold deionized water (3 x 10 mL) and then with a small amount of cold methanol to remove residual impurities.
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Purification (Recrystallization): Transfer the crude solid to a round-bottom flask. Add methanol and heat to reflux with stirring until the solid is fully dissolved. If necessary, add a minimal amount of hot solvent to achieve full dissolution. Allow the solution to cool slowly to room temperature, then chill in an ice bath. Colorless or white crystals will form.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. A typical yield is in the range of 70-85%.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound.
Spectroscopic Data
The following data are representative of a successfully synthesized and purified sample.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm (m, Ar-H), ~7.0-7.2 ppm (m, Ar-H), ~6.5 ppm (br s, 4H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~171 ppm (C-triazine), ~167 ppm (C-triazine), ~157 ppm (C-Ar), ~131 ppm (C-Ar), ~128 ppm (C-Ar), ~121 ppm (C-Ar), ~112 ppm (C-Ar), ~56 ppm (C-OCH₃) |
| HRMS (ESI) | m/z | Calculated for C₁₀H₁₂N₅O⁺ [M+H]⁺: 218.1036; Found: 218.103x (within 5 ppm)[6] |
| FTIR | Wavenumber (cm⁻¹) | 3450-3150 (N-H stretch, broad), 1640 (C=N stretch), 1550 (Aromatic C=C stretch), 1250 (C-O stretch)[7][8] |
| Melting Point | Range | Sharp melting point. (Note: The related 4-methoxy isomer melts at 228-234 °C)[9] |
| Purity (HPLC) | Area % | ≥98% |
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Expert Insight on NMR: The signals for the two amino groups (-NH₂) often appear as a single broad singlet due to proton exchange. Its chemical shift is highly dependent on solvent and concentration. In some cases, especially with substituted amino groups, complex spectra can arise from restricted rotation around the triazine-amine bond, leading to distinct rotamers observable on the NMR timescale.[10]
Relevance and Applications in Drug Development
The 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine scaffold is of significant interest to the drug development community for several reasons:
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Anticancer Activity: This class of compounds has demonstrated potent and selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer.[1][4][5] The specific substitution patterns on the aryl ring are crucial for tuning this activity and selectivity.
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Kinase Inhibition: The 1,3,5-triazine core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases.[11][12]
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Versatile Scaffold: The diamino-triazine structure offers multiple points for further chemical modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. This makes it an ideal starting point for lead optimization campaigns.
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Neurodegenerative Diseases: Emerging research has highlighted the potential of 1,3,5-triazine derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE).[13]
Conclusion
This guide provides a robust and reproducible framework for the synthesis and characterization of 6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. The microwave-assisted, one-pot methodology represents an efficient and modern approach to accessing this valuable chemical entity. The detailed characterization protocol ensures the generation of material with high purity and confirmed structural integrity, which is essential for reliable biological screening and further progression in drug discovery pipelines. The demonstrated biological potential of this scaffold underscores its importance as a building block for the next generation of targeted therapeutics.
References
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ResearchGate. Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available from: [Link]
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ResearchGate. Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Available from: [Link]
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